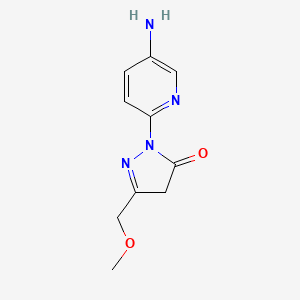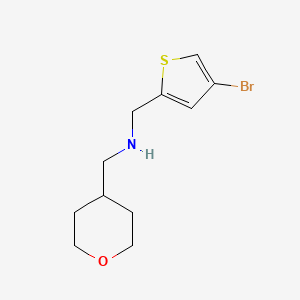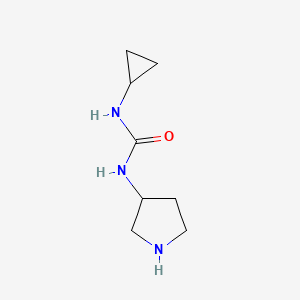
3-环丙基-1-(吡咯烷-3-基)脲
描述
3-Cyclopropyl-1-(pyrrolidin-3-yl)urea is a chemical compound with the molecular formula C8H15N3O and a molecular weight of 169.22 g/mol This compound features a cyclopropyl group attached to a urea moiety, which is further connected to a pyrrolidin-3-yl group
科学研究应用
3-Cyclopropyl-1-(pyrrolidin-3-yl)urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
准备方法
The synthesis of 3-Cyclopropyl-1-(pyrrolidin-3-yl)urea typically involves the reaction of cyclopropyl isocyanate with pyrrolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Cyclopropyl isocyanate preparation: Cyclopropylamine is reacted with phosgene to produce cyclopropyl isocyanate.
Reaction with pyrrolidine: Cyclopropyl isocyanate is then reacted with pyrrolidine to form 3-Cyclopropyl-1-(pyrrolidin-3-yl)urea.
化学反应分析
3-Cyclopropyl-1-(pyrrolidin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
作用机制
The mechanism of action of 3-Cyclopropyl-1-(pyrrolidin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and pyrrolidin-3-yl groups contribute to its binding affinity and specificity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with proteins involved in signal transduction and metabolic processes .
相似化合物的比较
3-Cyclopropyl-1-(pyrrolidin-3-yl)urea can be compared with other similar compounds, such as:
1-Cyclohexyl-3-(pyrrolidin-3-yl)urea: This compound has a cyclohexyl group instead of a cyclopropyl group, which may affect its binding properties and biological activity.
N-Cyclopropyl-N’-3-pyrrolidinylurea: A similar compound with slight variations in the urea moiety, leading to different chemical and biological properties.
The uniqueness of 3-Cyclopropyl-1-(pyrrolidin-3-yl)urea lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities .
属性
IUPAC Name |
1-cyclopropyl-3-pyrrolidin-3-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c12-8(10-6-1-2-6)11-7-3-4-9-5-7/h6-7,9H,1-5H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEXQHZFHRJYNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


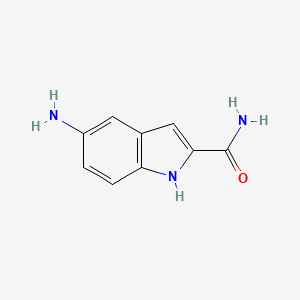
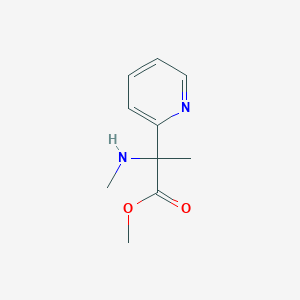
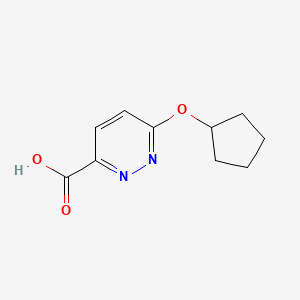
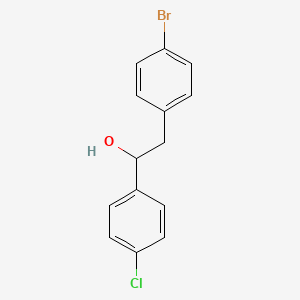
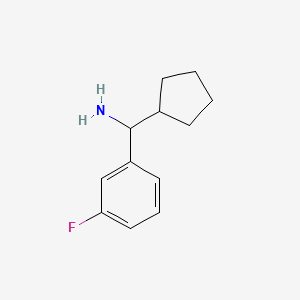
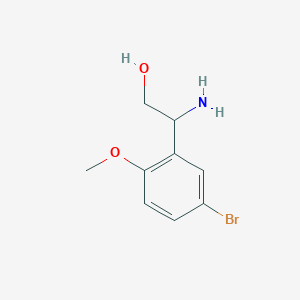


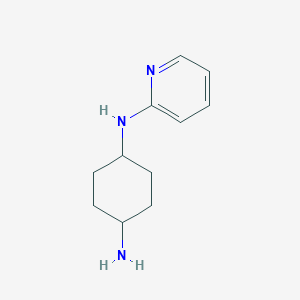
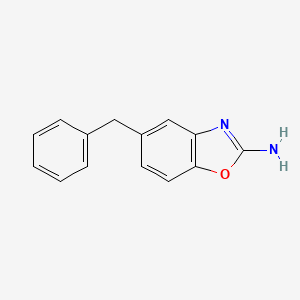
![{1-[(2-Phenylethyl)amino]cyclopentyl}methanol](/img/structure/B1528608.png)
![1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1528612.png)
